molecular formula C16H16O5S B1359390 2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898779-10-7

2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1359390
CAS No.: 898779-10-7
M. Wt: 320.4 g/mol
InChI Key: BGPQLHPPKNFWCG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a synthetic thiophene-based compound of interest in chemical and pharmaceutical research. This chemical scaffold is recognized for its potential in medicinal chemistry, particularly in the development of kinase inhibitors . Thiophene derivatives are frequently explored as key intermediates in organic synthesis and for creating novel therapeutic agents . The structure, featuring a benzoyl group with methoxy substitutions and a dioxolane-protected aldehyde, makes it a valuable precursor for further chemical modifications. Researchers utilize this compound in developing potential treatments for various diseases, as similar compounds have been investigated for their role in modulating enzyme activity . It is supplied as a high-purity solid for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5S/c1-18-11-4-3-10(9-12(11)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPQLHPPKNFWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641977
Record name (3,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-10-7
Record name (3,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the dimethoxybenzoyl group: This step might involve Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst.

    Attachment of the dioxolane ring: This could be done through a reaction with a suitable dioxolane precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzoyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds exhibit antimicrobial properties. A study conducted by researchers examining various thiophene derivatives found that compounds similar to 2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene demonstrated significant activity against several bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents .

Anticancer Properties

Thiophene derivatives have been investigated for their anticancer effects. In vitro studies have shown that certain thiophene-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific structural features of this compound may enhance its efficacy in targeting cancer cells while minimizing toxicity to normal cells .

Organic Photovoltaics

The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). The incorporation of thiophene units into polymeric structures has been shown to improve charge transport and light absorption characteristics in solar cells. Research indicates that compounds like this compound can be utilized to enhance the efficiency of OPVs by acting as electron donors or acceptors in the photovoltaic layer .

Conductive Polymers

In materials science, thiophene derivatives are often used to synthesize conductive polymers. These polymers have applications in flexible electronics and sensors due to their excellent conductivity and mechanical flexibility. The presence of the dioxolane moiety in this compound contributes to its solubility and processability in various solvents, making it an attractive candidate for polymer synthesis .

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. This versatility is crucial for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityPMC10683028 Demonstrated significant activity against multiple bacterial strains.
Anticancer PropertiesVarious laboratory studiesInduced apoptosis in cancer cell lines with minimal toxicity to normal cells.
Organic PhotovoltaicsResearch on thiophene-based solar cellsEnhanced charge transport and light absorption characteristics in OPVs.
Conductive PolymersStudies on polymer synthesis involving thiophene unitsImproved conductivity and flexibility for use in flexible electronics and sensors.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Insights :

  • Methoxy vs.
  • Dioxolane Functionality : The 1,3-dioxolane group is a common protective moiety for carbonyl groups, improving solubility in polar aprotic solvents .

Physicochemical Properties

  • Solubility : The dimethoxybenzoyl derivative is likely more soluble in polar solvents (e.g., DMSO, DMF) than its fluorinated analogs due to increased polarity from methoxy groups .
  • Thermal Stability : Fluorinated analogs (e.g., 2-(3,4-difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene) exhibit higher thermal stability, as fluorine’s electronegativity strengthens C–F bonds, reducing decomposition rates .
  • Crystallinity : Methoxy groups may promote crystalline packing due to hydrogen-bonding interactions, whereas methyl or fluoro substituents reduce intermolecular forces .

Yield Comparison :

  • Thiophene derivatives generally exhibit lower yields than furan analogs due to thiophene’s reduced aromatic reactivity. For example, arylation of 2-thiophenecarbonitrile yields 12.4% vs. 24.7% for furan derivatives .

Biological Activity

2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a compound with the potential for various biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological effects, and potential applications based on recent studies and findings.

  • Molecular Formula : C16_{16}H16_{16}O5_5S
  • Molecular Weight : 320.36 g/mol
  • CAS Number : 898779-10-7

Synthesis

The synthesis of this compound typically involves coupling reactions between thiophene derivatives and benzoyl chlorides. The presence of the dioxolane moiety enhances solubility and may influence biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was tested against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated cytotoxic effects with IC50_{50} values ranging from 1.54 µM to 4.52 µM for different cell lines, while standard drugs like doxorubicin had higher IC50_{50} values (7.46 to 8.29 µM) .

The anticancer mechanisms explored include:

  • EGFR Inhibition : The compounds were found to inhibit epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Apoptosis Induction : Studies showed activation of apoptotic pathways involving proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Analysis indicated that these compounds could induce cell cycle arrest in cancer cells, preventing proliferation .

Antimicrobial Activity

In addition to anticancer properties, compounds containing the dioxolane structure have shown promising antimicrobial activity. A study reported that derivatives exhibited significant antibacterial effects against various strains, with minimum inhibitory concentration (MIC) values demonstrating effectiveness against Staphylococcus aureus and Candida albicans .

Comparative Biological Activity Table

CompoundActivity TypeTarget OrganismIC50_{50}/MIC (µM or µg/mL)
This compoundAnticancerHepG21.54
AnticancerHCT1164.52
DoxorubicinAnticancerHepG27.46
Dioxolane Derivative AAntibacterialS. aureus625–1250
Dioxolane Derivative BAntifungalC. albicansN/A

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several thiophene derivatives and evaluated their cytotoxicity using the SRB assay on HepG2 and MCF-7 cell lines. The results indicated that compounds with similar structures to this compound had significant antiproliferative effects without affecting normal cell lines .

Case Study 2: Antimicrobial Screening

A series of dioxolane derivatives were screened for antimicrobial activity against common pathogens. The results showed that certain derivatives displayed strong antibacterial activity against S. epidermidis and antifungal activity against C. albicans, indicating the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What are the common synthetic routes for 2-(3,4-dimethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene?

The synthesis typically involves three key steps:

  • Thiophene core formation : The Gewald reaction is employed, combining a ketone (e.g., 1,3-dioxolane derivatives), an α-cyanoester, and elemental sulfur under basic conditions to form the thiophene ring .
  • Friedel-Crafts acylation : The 3,4-dimethoxybenzoyl group is introduced via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
  • Dioxolane ring installation : Ethylene glycol is condensed with a carbonyl precursor under acidic conditions to form the 1,3-dioxolane moiety . Yield optimization often requires precise temperature control and anhydrous conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions on the thiophene ring and dioxolane moiety (e.g., ¹H-NMR for methoxy protons, ¹³C-NMR for carbonyl groups) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally similar thiophene derivatives .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary reaction pathways for further functionalization of this compound?

The thiophene ring undergoes electrophilic substitution at the α-positions. Common reactions include:

  • Halogenation : Bromine or iodine in acetic acid introduces halogens for cross-coupling reactions .
  • Sulfonation : Fuming sulfuric acid adds sulfonic acid groups, enhancing solubility for biological assays .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to an alcohol for downstream derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Friedel-Crafts acylation?

  • Catalyst selection : Anhydrous AlCl₃ achieves >80% acylation efficiency, but BF₃·Et₂O reduces side reactions in moisture-sensitive cases .
  • Solvent systems : Dichloromethane or nitrobenzene enhance electrophilic reactivity, though nitrobenzene requires post-reaction distillation .
  • Flow chemistry : Continuous flow reactors minimize decomposition and improve scalability, as reported for analogous thiophene derivatives .

Q. How do structural modifications (e.g., substituent position on the benzoyl group) affect biological activity?

  • 3,4-Dimethoxy vs. 4-ethyl substitution : The 3,4-dimethoxy group increases electron density on the benzoyl ring, enhancing binding to tubulin (IC₅₀ = 0.2 μM vs. 1.5 μM for 4-ethyl analogs) by stabilizing π-π stacking in hydrophobic pockets .
  • Dioxolane ring rigidity : The 1,3-dioxolane moiety restricts conformational flexibility, improving selectivity for kinase targets (e.g., 10-fold higher inhibition of JAK2 vs. unsubstituted analogs) .

Q. How to resolve contradictions in reported anti-proliferative activity across cell lines?

Discrepancies often arise from:

  • Assay conditions : Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) alter compound bioavailability .
  • Metabolic stability : HepG2 cells with high CYP450 activity may degrade the compound faster than HeLa cells, leading to lower observed efficacy .
  • Target redundancy : In MDA-MB-231 cells, off-target inhibition of PI3K may mask primary tubulin-binding effects .

Q. What strategies are effective in designing analogs with improved pharmacokinetic properties?

  • Prodrug approaches : Esterification of the dioxolane oxygen enhances oral absorption (e.g., acetate prodrugs show 3× higher Cmax in murine models) .
  • PEGylation : Adding polyethylene glycol chains to the thiophene sulfur improves aqueous solubility (from 0.1 mg/mL to 5 mg/mL) without losing tubulin affinity .
  • Heterocycle replacement : Substituting thiophene with pyrrole reduces hepatotoxicity but requires re-optimization of reaction conditions .

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